

# Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

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## Compound of Interest

Compound Name: **4-Chloro-1,2,5-thiadiazol-3-ol**

Cat. No.: **B3022091**

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The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.<sup>[1][2]</sup> Its unique electronic properties, including its role as a hydrogen bond acceptor and a structurally constrained pharmacophore, have led to its incorporation into a wide array of biologically active molecules.<sup>[3]</sup> Compounds featuring this moiety exhibit diverse pharmacological activities, including antihypertensive, antimicrobial, and antiviral properties.<sup>[2]</sup> <sup>[4]</sup>

Within this important class of compounds, **4-Chloro-1,2,5-thiadiazol-3-ol** (CAS No: 88905-76-4) stands out as a particularly versatile and valuable synthetic intermediate.<sup>[5][6]</sup> Its bifunctional nature, possessing both a reactive hydroxyl group and a displaceable chloro substituent, allows for orthogonal chemical modifications. This guide provides a comprehensive overview of its fundamental properties, chemical reactivity, and strategic applications, with a focus on its pivotal role in the synthesis of advanced pharmaceutical agents.

## Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research and development.

## Physicochemical Data

The key physicochemical properties of **4-Chloro-1,2,5-thiadiazol-3-ol** are summarized below. These parameters are critical for reaction planning, solvent selection, and purification

strategies.

Property	Value	Reference
CAS Number	88905-76-4	<a href="#">[5]</a>
Molecular Formula	C <sub>2</sub> HCIN <sub>2</sub> OS	<a href="#">[5]</a>
Molecular Weight	136.56 g/mol	<a href="#">[5]</a>
Exact Mass	135.95000 Da	<a href="#">[5]</a>
Density	2.061 g/cm <sup>3</sup>	<a href="#">[5]</a>
Boiling Point	185.6°C at 760 mmHg	<a href="#">[5]</a>
Flash Point	66.1°C	<a href="#">[5]</a>
Refractive Index	1.81	<a href="#">[5]</a>
XLogP3	0.89710	<a href="#">[5]</a>
PSA (Polar Surface Area)	74.25 Å <sup>2</sup>	<a href="#">[5]</a>

## Structural and Tautomeric Considerations

Like many hydroxy-substituted nitrogen heterocycles, **4-Chloro-1,2,5-thiadiazol-3-ol** can exist in tautomeric forms. The equilibrium between the hydroxy (enol) form and the keto form (4-chloro-1,2,5-thiadiazol-3(2H)-one) is a critical consideration, as it can influence reactivity and biological interactions.[\[7\]](#)[\[8\]](#) The predominant tautomer can be influenced by the solvent environment; the enol form may be favored in non-polar solvents, while the keto form may dominate in polar aprotic solvents.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Caption: Keto-enol tautomerism of the title compound.

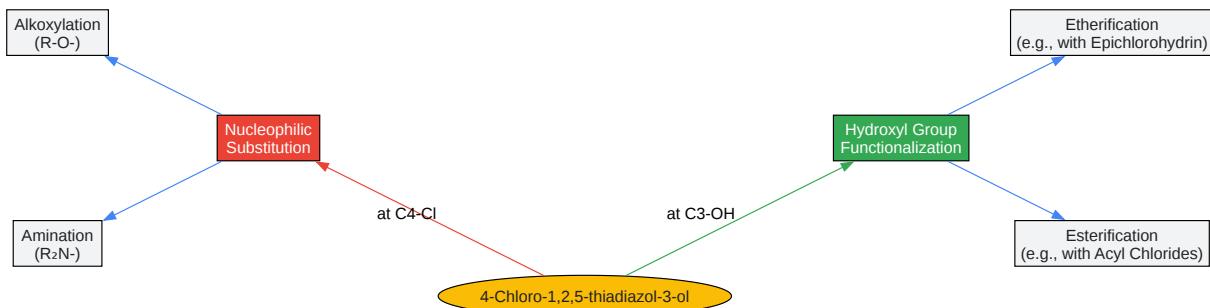
## Predicted Spectroscopic Signatures

While specific experimental spectra require acquisition, the expected spectroscopic features can be predicted based on the molecular structure.

- <sup>1</sup>H-NMR: A single, broad signal for the hydroxyl proton (-OH) is expected. Its chemical shift would be highly dependent on the solvent and concentration. In the keto tautomer, a signal for the N-H proton would be observed instead.
- <sup>13</sup>C-NMR: Two distinct signals for the carbon atoms of the thiadiazole ring are anticipated. The carbon bearing the hydroxyl group (C-OH) would appear at a different chemical shift than the carbon bearing the chlorine atom (C-Cl). The presence of both keto and enol forms in solution could lead to the appearance of additional signals corresponding to the carbonyl carbon.[7]
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the enol form and a potential C=O stretch if the keto form is present. Vibrations corresponding to C=N and C-Cl bonds within the heterocyclic ring would also be observable.[10]
- Mass Spectrometry: The molecular ion peak [M]<sup>+</sup> would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would be used to validate the elemental composition. [11]

## Part 2: Chemical Reactivity and Synthetic Logic

The synthetic utility of **4-Chloro-1,2,5-thiadiazol-3-ol** stems from the distinct reactivity of its two functional groups. The electron-withdrawing nature of the thiadiazole ring activates the C4 position for nucleophilic attack, making the chlorine atom a good leaving group.[6]



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Caption: Reactivity map of **4-Chloro-1,2,5-thiadiazol-3-ol**.

## Nucleophilic Substitution at the Chloro-Position

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles.<sup>[6]</sup> This reaction is the cornerstone of its use as a building block for creating diverse derivatives.

- Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) displaces the chloride to form 4-alkoxy-1,2,5-thiadiazol-3-ols. This is a common strategy to introduce ether linkages.<sup>[6]</sup>
- Amination: Amines can displace the chlorine to yield 4-amino-1,2,5-thiadiazol-3-ol derivatives. This is exemplified in the synthesis of Timolol, where a morpholine moiety is introduced via this reaction pathway on a related precursor.<sup>[6][12]</sup>

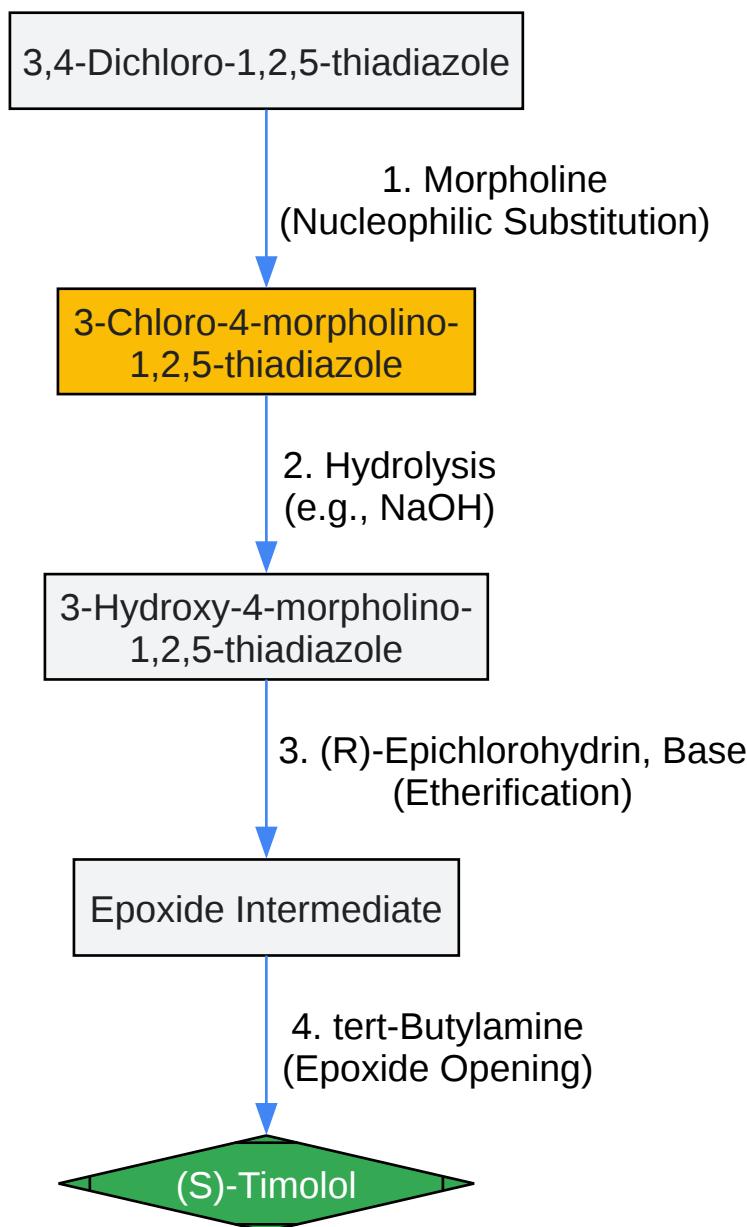
## Reactions of the Hydroxyl Group

The hydroxyl group at the C3 position offers another site for functionalization, typically through etherification or esterification.<sup>[6]</sup>

- Etherification: The hydroxyl group can be deprotonated with a base and reacted with alkyl halides. A strategically vital example is the reaction with epichlorohydrin, which forms a key epoxide intermediate for the synthesis of beta-blockers like Timolol.[13]
- Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester, providing a means to introduce a wide range of functionalities.[6]

## Part 3: Application in Drug Development - The Synthesis of (S)-Timolol

A prominent application of the 1,2,5-thiadiazole scaffold is in the synthesis of Timolol, a non-selective beta-adrenergic blocker used to treat glaucoma and hypertension.[6][12] **4-Chloro-1,2,5-thiadiazol-3-ol** serves as a precursor to a key intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole.[12] The synthesis highlights the strategic use of the scaffold's reactivity.



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Caption: Simplified synthetic workflow for (S)-Timolol.

This pathway demonstrates how the chloro-substituent is first displaced by morpholine, followed by subsequent functionalization at the other ring position (which would be derived from the hydroxyl group of the parent compound after hydrolysis) to build the final drug molecule.[\[12\]](#)[\[13\]](#)

## Part 4: Experimental Methodologies

The following protocols are representative methodologies for the synthesis and characterization of **4-Chloro-1,2,5-thiadiazol-3-ol**.

## Synthesis Protocol: Cyclization of Cyanoformamide

This protocol is adapted from general methods for synthesizing 3-chloro-4-hydroxy-1,2,5-thiadiazoles.[\[14\]](#)

Objective: To synthesize **4-Chloro-1,2,5-thiadiazol-3-ol** via oxidative cyclization.

Materials:

- Cyanoformamide
- Sulfur monochloride ( $S_2Cl_2$ ) or Sulfur dichloride ( $SCl_2$ )
- Inert solvent (e.g., Dichloromethane, Toluene)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyanoformamide in the inert solvent.
  - Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the sulfur chloride reactant.
- Reagent Addition: Cool the solution in an ice bath. Slowly add sulfur monochloride or sulfur dichloride dropwise via the dropping funnel.
  - Scientist's Note: The reaction is exothermic. Slow, controlled addition is essential to manage the reaction temperature and prevent runaway reactions or the formation of byproducts.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice-water. If necessary, acidify with HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Analytical Workflow for Characterization

Objective: To confirm the identity and purity of the synthesized **4-Chloro-1,2,5-thiadiazol-3-ol**.

- Purity Assessment (HPLC):
  - System: Agilent 1260 Infinity II or equivalent.
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
  - Detection: UV detector at 254 nm.
  - Analysis: The purity is determined by the peak area percentage of the main product peak.
- Identity Confirmation (LC-MS):
  - System: Couple the HPLC system to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).
  - Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

- Analysis: Confirm the presence of the  $[M+H]^+$  and/or  $[M-H]^-$  ions corresponding to the calculated exact mass (135.95 Da).[5]
- Structural Elucidation (NMR):
  - System: Bruker Avance 400 MHz spectrometer or equivalent.
  - Solvent: DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
  - Experiments: Record <sup>1</sup>H, <sup>13</sup>C, and DEPT-135 spectra.
  - Analysis: Correlate the observed chemical shifts with the predicted signals for the proposed structure, paying close attention to the hydroxyl proton and the two distinct aromatic carbons of the thiadiazole ring.[6]

## Conclusion

**4-Chloro-1,2,5-thiadiazol-3-ol** is more than a simple heterocyclic compound; it is a strategic building block with significant potential for drug discovery and development. Its well-defined reactivity at both the chloro and hydroxyl positions allows for controlled, stepwise functionalization. The successful application of this intermediate in the synthesis of blockbuster drugs like Timolol underscores its importance and provides a compelling rationale for its continued exploration in the design of novel therapeutic agents. This guide has outlined its core properties and provided a framework for its synthesis and application, empowering researchers to leverage this versatile scaffold in their scientific endeavors.

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